Cas no 18051-16-6 (9,10-Dihydrolysergol)

9,10-Dihydrolysergol 化学的及び物理的性質
名前と識別子
-
- Ergoline-8-methanol,6-methyl-, (8b)-
- [(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-yl]methanol
- 9,10-Dihydrolysergol
- 6-Methyl-ergoline-8-methanol
- 8alpha,9-Dihydroelymoclavine
- A,9-Dihydroelymoclavine
- A-Dihydrolysergol
- Dihydrolysergol
- Dihydrolysergol I
- trans-dihydrolysergol
- AKOS030254429
- ERGOLINE-8-METHANOL, 6-METHYL-, (8.BETA.)-
- LY 60722
- LY-60722
- BDBM50227495
- 8.ALPHA.,9-DIHYDROELYMOCLAVINE
- J-011530
- CHEMBL290217
- UFKTZIXVYHGAES-WDBKCZKBSA-N
- Methanol, [(8.beta.)-6-methylergolin-8-yl]-
- 8-METHYLERGOLINE-8-METHANOL, .BETA.
- (6-Methylergolin-8-yl)methanol
- UNII-I39LU14H83
- Ergoline-8-methanol, 6-methyl-, (8beta)-
- NCGC00246217-01
- [(2R,4R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(16),9,12,14-tetraen-4-yl]methanol
- SCHEMBL1893796
- 6-methylergolin-8beta-ylmethanol
- SMR000538902
- 18051-16-6
- Dihydroelymoclavine
- I39LU14H83
- MLS001173381
- Dihydro-lysergol
- alpha-Dihydrolysergol
- DTXSID20939343
- Q27280311
- HMS2882O18
- [(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
-
- インチ: InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10-,13-,15-/m1/s1
- InChIKey: UFKTZIXVYHGAES-WDBKCZKBSA-N
- ほほえんだ: OC[C@H]1CN(C)[C@H]2[C@@H](C3C=CC=C4C=3C(C2)=CN4)C1
計算された属性
- せいみつぶんしりょう: 256.15800
- どういたいしつりょう: 256.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 39.3Ų
じっけんとくせい
- ゆうかいてん: >265°C (dec)
- PSA: 39.26000
- LogP: 2.05810
9,10-Dihydrolysergol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D449150-50mg |
9,10-Dihydrolysergol |
18051-16-6 | 50mg |
$942.00 | 2023-05-18 | ||
A2B Chem LLC | AA95767-10mg |
Ergoline-8-methanol, 6-methyl-, (8β)- |
18051-16-6 | 10mg |
$334.00 | 2024-04-20 | ||
A2B Chem LLC | AA95767-5mg |
Ergoline-8-methanol, 6-methyl-, (8β)- |
18051-16-6 | 5mg |
$238.00 | 2024-04-20 | ||
TRC | D449150-100mg |
9,10-Dihydrolysergol |
18051-16-6 | 100mg |
$1654.00 | 2023-05-18 | ||
TRC | D449150-5mg |
9,10-Dihydrolysergol |
18051-16-6 | 5mg |
$ 121.00 | 2023-09-07 | ||
TRC | D449150-10mg |
9,10-Dihydrolysergol |
18051-16-6 | 10mg |
$ 219.00 | 2023-09-07 | ||
TRC | D449150-25mg |
9,10-Dihydrolysergol |
18051-16-6 | 25mg |
$488.00 | 2023-05-18 |
9,10-Dihydrolysergol 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
9,10-Dihydrolysergolに関する追加情報
9,10-Dihydrolysergol: A Comprehensive Overview
9,10-Dihydrolysergol, identified by the CAS Registry Number 18051-16-6, is a compound of significant interest in the fields of pharmacology and biochemistry. This compound belongs to the class of ergoline alkaloids, which are naturally occurring organic compounds with a complex structure and diverse biological activities. The name 9,10-Dihydrolysergol reflects its structural characteristics, particularly the presence of a dihydro group at positions 9 and 10 of the lysergol skeleton.
The chemical structure of 9,10-Dihydrolysergol is characterized by a bicyclic framework consisting of a tetrahydroisoquinoline ring fused with a pyran ring. This unique structure contributes to its pharmacological properties, making it a subject of extensive research in drug discovery and development. Recent studies have highlighted its potential as a precursor for synthesizing other ergoline derivatives with therapeutic applications.
In terms of biological activity, 9,10-Dihydrolysergol has been shown to exhibit agonistic effects at serotonin receptors, particularly the 5-HT2A receptor. This activity is reminiscent of other ergoline alkaloids and suggests its potential role in modulating neurotransmitter systems. Researchers have explored its effects on various physiological processes, including neurotransmission and cellular signaling pathways.
The synthesis of 9,10-Dihydrolysergol involves multi-step chemical reactions that require precise control over stereochemistry and regioselectivity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, which is crucial for its potential use in preclinical studies and beyond.
9,10-Dihydrolysergol's role as a precursor in the synthesis of other ergoline derivatives has been extensively studied. For instance, it serves as an intermediate in the production of compounds like LSD (lysergic acid diethylamide) and other ergot alkaloids. The ability to synthesize these derivatives efficiently is critical for both research purposes and potential therapeutic applications.
In recent years, there has been growing interest in understanding the pharmacokinetics and pharmacodynamics of 9,10-Dihydrolysergol. Studies have focused on its absorption, distribution, metabolism, and excretion profiles to evaluate its suitability as a drug candidate or precursor. These investigations are essential for determining its safety profile and bioavailability.
The application of advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has significantly enhanced our understanding of 9,10-Dihydrolysergol's structural properties. These tools allow researchers to characterize the compound with high precision, ensuring accurate identification and quality control in synthetic processes.
In conclusion, 9,10-Dihydrolysergol, with its unique chemical structure and promising biological activities, continues to be a focal point in scientific research. Its role as an intermediate in drug synthesis and its potential therapeutic applications make it a valuable compound for further exploration. As research progresses, new insights into its properties and applications are expected to emerge.
18051-16-6 (9,10-Dihydrolysergol) 関連製品
- 1429249-89-7(3-tert-butyl-5-chloro-1-methyl-1H-pyrazole)
- 2228881-98-7(tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-2-methoxyphenyl}carbamate)
- 1207041-39-1(N-(4-propan-2-ylphenyl)cyclopropanesulfonamide)
- 1807178-45-5(Ethyl 3-cyano-5-formyl-4-hydroxyphenylacetate)
- 73568-35-1(6-Bromo-2-chloroquinoline-3-carbaldehyde)
- 7730-20-3(6-Fluoro-DL-tryptophan)
- 1806754-94-8(Ethyl 4-methoxy-5-methyl-3-(trifluoromethoxy)pyridine-2-carboxylate)
- 2172469-53-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid)
- 946302-27-8((2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate)
- 1805552-58-2(Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate)



